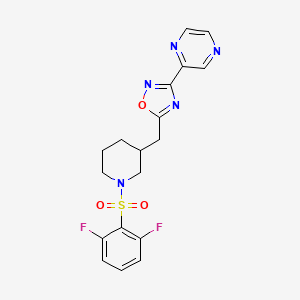

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as HET0016, is a small molecule inhibitor that has been extensively used in scientific research. It was first synthesized in 2003 by a group of researchers led by Dr. William L. Smith at the University of Michigan. Since then, HET0016 has been widely used to study the mechanisms of various physiological processes, including angiogenesis, inflammation, and hypertension.

Scientific Research Applications

Protein Binding and Fluorescent Probes

Sulfonamides, such as those studied by H. Jun et al. (1971), have been used to investigate the binding of compounds to proteins like bovine serum albumin. The fluorescent probe technique highlighted in this study suggests that sulfonamides' binding can inform drug delivery mechanisms and interactions within biological systems (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Microbial Degradation of Antibiotics

Research by B. Ricken et al. (2013) on sulfonamide antibiotics introduces a novel microbial strategy for eliminating these compounds from the environment. This work is crucial for understanding how microbial processes can degrade persistent pharmaceuticals, thereby mitigating their impact on ecosystems and human health (B. Ricken et al., 2013).

Enzyme Inhibition for Drug Development

Sulfonamide derivatives have been explored for their potential as enzyme inhibitors, with implications for developing new medications. Studies like those by F. Carta et al. (2013) and M. Zmijewski et al. (2006) delve into their effects on mammalian carbonic anhydrase isoforms and the production of mammalian metabolites, respectively. Such research aids in the design of drugs with targeted actions and reduced side effects (F. Carta et al., 2013); (M. Zmijewski et al., 2006).

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-13(15,9-19-2)8-14-20(16,17)11-3-4-12-10(7-11)5-6-18-12/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONCJUFELQLIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)

![(E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2955927.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2955928.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide](/img/structure/B2955929.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2955933.png)

![2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2955934.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)

![4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2955941.png)